molecular formula C25H28N4O3S B2968281 N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide CAS No. 422533-50-4

N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide

Cat. No. B2968281
CAS RN: 422533-50-4
M. Wt: 464.58
InChI Key: SRUFFLRZEZGYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C25H28N4O3S and its molecular weight is 464.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound's structural derivatives have been synthesized and evaluated for various biological activities. Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and found them to exhibit significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). This suggests a potential for the compound and its derivatives in developing treatments for conditions related to monoamine neurotransmitters and certain cancers.

Antiviral Activities

Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV) (Selvam et al., 2007). This indicates the compound's potential utility in developing broad-spectrum antiviral agents.

Anticancer and Antitumor Activities

Kumar et al. (2018) synthesized quinazoline sulfonamide derivatives, which were evaluated for their in vitro antimicrobial and anticancer activities. One derivative showed moderate antibacterial activity against B. Subtilis and E. Coli strains and excellent activity against the fungal strain A. Niger, with no significant effect on MCF 7 and MDA-MB-231 breast cancer cell lines (Kumar et al., 2018). This highlights the compound's potential for antimicrobial applications and its limited but notable anticancer activity.

Antihypertensive Activity

Alagarsamy et al. (2007) synthesized a series of triazoloquinazolin-9-ones with significant in vivo antihypertensive activity, suggesting a potential application of the compound's derivatives in treating hypertension (Alagarsamy et al., 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-2-22(24(30)27-17-12-13-20-21(14-17)32-15-31-20)33-25-28-19-11-7-6-10-18(19)23(29-25)26-16-8-4-3-5-9-16/h6-7,10-14,16,22H,2-5,8-9,15H2,1H3,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUFFLRZEZGYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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